molecular formula C7H10 B14121959 5-Methylhex-3-en-1-yne

5-Methylhex-3-en-1-yne

Cat. No.: B14121959
M. Wt: 94.15 g/mol
InChI Key: YPAAIRQADKROCE-UHFFFAOYSA-N
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Description

5-Methylhex-3-en-1-yne is an organic compound with the molecular formula C7H10 and an average mass of 94.16 g/mol . This molecule features both a terminal alkyne and an alkene group within its structure, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Its structure is closely related to 1,3-diynes and enynes, which are functional groups found in various biologically active natural products . Compounds bearing these functionalities, particularly the 1,3-diyne scaffold, have been identified as promising lead candidates in the search for novel antidepressant agents . Research on similar structures has demonstrated significant protective effects on corticosterone-injured neuronal PC12 cells, a common in vitro model for assessing neuroprotective activity . The mechanism of this protective activity for related compounds has been shown to be associated with the regulation of apoptosis-related proteins, such as Bax, Bcl-2, and caspase-3 . As a structural analogue, this compound is a valuable compound for further investigating these structure-activity relationships (SAR) and for developing new synthetic pathways for potential neuroprotective agents. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

5-methylhex-3-en-1-yne

InChI

InChI=1S/C7H10/c1-4-5-6-7(2)3/h1,5-7H,2-3H3

InChI Key

YPAAIRQADKROCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC#C

Origin of Product

United States

Reactivity and Transformation of 5 Methylhex 3 En 1 Yne

Intramolecular Cyclization and Cycloisomerization Reactions

The transformation of acyclic enynes into cyclic structures is a cornerstone of modern synthetic organic chemistry, offering an atom-economical route to increase molecular complexity. stanford.edu For substrates like 5-methylhex-3-en-1-yne, which is classified as a 1,6-enyne, these reactions typically lead to the formation of five-membered rings through various mechanistic pathways dictated by the choice of metal catalyst.

Transition Metal-Catalyzed Cycloisomerization of Enynes

Transition metal catalysts are highly effective in promoting the cycloisomerization of enynes, a process that reorganizes the bonds of the starting material to form a cyclic isomer. mit.edu The catalytic cycle generally involves the coordination of the metal to the enyne's π-systems, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination. ethernet.edu.et The diversity of available transition metals—including palladium, rhodium, cobalt, ruthenium, and gold—allows for significant control over the reaction outcome, yielding a wide array of products. organic-chemistry.orgresearchgate.net The specific catalyst system, including the metal center and its associated ligands, determines the reaction's efficiency, regioselectivity, and stereoselectivity. organic-chemistry.org

Palladium catalysts are widely used for various transformations involving alkynes. scispace.com In the context of enyne cyclizations, palladium-catalyzed reactions provide a reliable method for constructing carbocyclic skeletons. While specific studies on this compound are not extensively detailed, the reactivity of similar 1,6-enynes is well-documented. The mechanism often involves the formation of a palladacycle intermediate. For instance, the intramolecular palladium-catalyzed reaction of (E)-2,2-disubstituted 1-alkenyldimethylalanes with aryl triflates demonstrates the formation of sp³-gem-dimetallic palladio(II) dialkylaluminoalkane species, which can undergo further transformations. acs.org These reactions can lead to the stereospecific synthesis of complex cyclic systems, including indene (B144670) derivatives. acs.org

A representative table of palladium-catalyzed cyclization conditions for a related enyne substrate is shown below.

SubstrateCatalystLigandSolventTemperature (°C)Product(s)Yield (%)
Aryl triflate-enynePd(PPh₃)₄PPh₃Acetonitrile100Cyclized indene derivatives79

Data derived from a study on related aryl triflate enynes. acs.org

Rhodium complexes are powerful catalysts for enyne cycloisomerizations, often exhibiting high selectivity. ethernet.edu.et The versatility of Rh(I) and Rh(III) oxidation states facilitates catalytic cycles involving oxidative addition and reductive elimination. ethernet.edu.et Rhodium-catalyzed reactions of 1,6-enynes can proceed through different pathways, including [4+2] and [2+2] cycloadditions, depending on the ligand environment. researchgate.net For example, rhodium(I)-catalyzed cycloisomerization of 1,6-allenynes can lead to the formation of 5/6-fused bicycle[4.3.0]nonadienes through a 5-exo-dig cyclization followed by C-H activation. researchgate.net The use of chiral ligands, such as bisphosphine ligands, can induce high enantioselectivity in these transformations, making it a valuable tool for asymmetric synthesis. acs.org

The table below illustrates typical conditions for a rhodium-catalyzed cycloaddition.

DieneAlkyneCatalystLigandAdditiveProduct Type
1,3-dieneTerminal alkyne[Rh(COD)Cl]₂Chiral bisphosphine-[4+2] cycloadduct
1,3-dieneInternal alkyne[Rh(COD)Cl]₂Chiral phosphino-oxazoline-[2+2] cycloadduct

Data generalized from studies on rhodium-catalyzed cycloadditions between dienes and alkynes. researchgate.net

Cobalt, being an earth-abundant metal, offers a cost-effective alternative for catalyzing cycloaddition reactions. researchgate.net Cobalt complexes have been shown to effectively catalyze [4+2] and [2+2] cycloadditions between 1,3-dienes and alkynes with excellent chemo-, regio-, and enantioselectivities. researchgate.net In the context of enynes, cobalt catalysts can promote intramolecular [2+2+2] cyclizations, famously known as the Pauson-Khand reaction when carbon monoxide is used, to generate bicyclic cyclopentenones. mit.edu Furthermore, cobalt-catalyzed enantioselective alkenylative cyclization of 1,6-allenynes with alkenylboronic acids provides an efficient route to five-membered carbocycles and heterocycles. researchgate.net The regioselectivity of cobalt-catalyzed hydroboration of 1,3-diynes has been shown to be dependent on the specific bidentate phosphine (B1218219) ligand used. rsc.org

The following table summarizes conditions for a cobalt-catalyzed cycloaddition.

DieneAlkyneCatalyst SystemLigandProductEnantiomeric Excess (ee)
1,3-dienePhenylacetyleneCoBr₂ / Zn / NaBARF(R,R)-QuinoxP*Cyclohexa-1,4-dieneup to 99%
1,3-dienePhenylacetyleneCoBr₂ / Zn / NaBARF(S,S)-Ph-BPECyclobutene (B1205218)up to 98%

Data derived from a study on chemodivergent cobalt-catalyzed cycloadditions. researchgate.net

Ruthenium catalysts offer unique reactivity pathways for enyne cyclizations, often proceeding through mechanisms distinct from other late transition metals. rsc.org A common pathway involves chelation-assisted C-H bond activation. rsc.orgrsc.org For example, the hydroarylation of alkynes with aromatic ketones catalyzed by ruthenium complexes like RuH₂(CO)(PPh₃)₃ proceeds via the formation of a five-membered hydrometallacycle intermediate. rsc.org While this approach is powerful, it can sometimes result in a mixture of regio- and stereoisomers. rsc.org In the context of enyne cycloisomerization, chiral cyclopentadienylruthenium (CpRu) and indenylruthenium (IndRu) complexes have been designed to achieve asymmetric transformations, yielding enantiomeric ratios up to 75:25 for enyne cycloisomerization and 84:16 for enyne hydroxycyclization. stanford.edu

A proposed mechanism for ruthenium-catalyzed hydroarylation is summarized below.

StepDescriptionIntermediate
1Ortho-metallation of directing groupFive-membered ruthenacycle
2Coordinative insertion of alkyneExpanded metallacycle
3Protonation / Reductive EliminationTrisubstituted alkene product

Mechanism generalized from studies on ruthenium-catalyzed hydroarylation of alkynes. rsc.orgrsc.org

In recent years, homogeneous gold catalysis has emerged as a particularly powerful tool for activating the alkyne moiety of enynes. rsc.org Gold(I) complexes are highly active and selective catalysts for enyne cycloisomerization due to relativistic effects. rsc.org For 1,6-enynes like this compound, gold-catalyzed reactions typically proceed via a 6-endo-dig cyclization pathway, although the exact mechanism and subsequent rearrangements can be influenced by the substrate and ligands. researchgate.net Gold-catalyzed cascades involving enynes with propargylic carboxylates are especially versatile. nih.govrsc.org These reactions can initiate a domino sequence, such as a 1,3-acyloxy migration followed by a Nazarov cyclization and an aldol (B89426) addition, to rapidly generate complex polycyclic structures with high stereoselectivity. nih.govrsc.org

The table below details the optimization of a gold-catalyzed cascade reaction.

CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
(S)-3aTolueneRT6485:1592
(S)-3aCH₂Cl₂RT6986:1492
(S)-3aTHFRT7288:1292
(S)-3aTHF07588:1293
(S)-3aTHF-107689:1193

Data from a study on Au(I)-catalyzed stereoselective cyclization of 1,3-enyne aldehydes. nih.gov

Ruthenium-Catalyzed Cyclizations

Radical Cascade Cyclizations of Enynes

Radical cascade cyclizations of enynes, such as this compound, provide an efficient pathway to construct complex cyclic and bicyclic molecular architectures. These reactions are typically initiated by the addition of a radical species to one of the unsaturated bonds, followed by a series of intramolecular cyclization steps.

The regioselectivity of the initial radical attack and the subsequent cyclization pathways are influenced by several factors, including the nature of the radical, the substitution pattern of the enyne, and the reaction conditions. For instance, thiyl radicals, generated from precursors like thiophenol, can initiate cyclization by adding to the alkyne moiety. The resulting vinyl radical can then undergo cyclization onto the tethered alkene. mdpi.com The use of a binary system of (PhS)₂-(PhSe)₂ under photochemical conditions allows for the simultaneous introduction of both phenylthio and phenylseleno groups with high regioselectivity. clockss.org

Recent advancements have focused on developing more environmentally benign and catalytic methods. Visible-light photoredox catalysis has emerged as a powerful tool for initiating these radical cascades under mild conditions. chemistryviews.orgacs.org For example, the use of an iridium photocatalyst can generate sulfonyl radicals from sulfonyl azides, which then trigger the cyclization of 1,6-enynes. mdpi.comresearchgate.net Similarly, copper-catalyzed systems can facilitate the cyclization of enynes with various radical precursors. mdpi.com

The table below summarizes representative examples of radical cascade cyclizations of enynes, highlighting the diversity of radical precursors and reaction outcomes.

Table 1: Examples of Radical Cascade Cyclizations of Enynes

Radical Precursor Catalyst/Initiator Enyne Type Product Type Ref.
Thiophenol Photochemical 1,6-Enyne Cyclohexylidene mdpi.com
(PhS)₂-(PhSe)₂ Photochemical 1,6-Enyne Phenylthio and phenylseleno functionalized cyclic product clockss.org
Iodoform, Sodium Sulfinate Visible light (blue LED) 1,6-Enyne Vinyl iodide- and sulfone-functionalized cyclic product chemistryviews.org
Sulfonyl Azide Iridium photocatalyst 1,6-Enyne Difunctionalized heterocycle mdpi.comresearchgate.net

Cycloaddition Reactions Involving Enyne Moieties

The alkene and alkyne functionalities within this compound can participate in various cycloaddition reactions, serving as either the 2π or, in conjugation, the 4π component. These reactions are powerful tools for the construction of carbo- and heterocyclic ring systems.

Transition metal-catalyzed [2+2+2] cycloadditions are a highly efficient method for the synthesis of substituted aromatic and six-membered ring systems. nih.gov In these reactions, the enyne unit of a molecule like this compound can react with an external alkyne or another π-system in the presence of a suitable catalyst, typically based on rhodium, iridium, or nickel. nih.govnih.govcapes.gov.br

Rhodium catalysts, in particular, have been extensively studied for their ability to promote the [2+2+2] cycloaddition of 1,6-enynes with various coupling partners. nih.govnih.govcapes.gov.brrsc.orgrsc.org For example, cationic rhodium(I) complexes can catalyze the asymmetric cycloaddition of 1,6-enynes with cyclopropylideneacetamides or racemic secondary allylic alcohols, leading to the formation of chiral spirocyclohexenes and bicyclic cyclohexenes with high enantioselectivity. nih.govnih.gov The reaction can also be performed with functionalized partners like 2-bromophenylboronic acids to construct complex multi-substituted dihydronaphthalene scaffolds. rsc.orgrsc.org

The proposed mechanism for the rhodium-catalyzed reaction generally involves the formation of a rhodacyclopentadiene or rhodacyclopentene intermediate, followed by insertion of the remaining unsaturated component and reductive elimination to afford the final product and regenerate the active catalyst.

Table 2: Examples of Rhodium-Catalyzed [2+2+2] Cycloadditions of 1,6-Enynes

Enyne Substrate Coupling Partner Catalyst System Product Type Ref.
1,6-Enyne Cyclopropylideneacetamide Cationic Rh(I)/H₈-BINAP Spirocyclohexene nih.gov
1,6-Enyne Racemic secondary allylic alcohol Cationic Rh(I)/P-phos Bicyclic cyclohexene nih.gov
1,6-Enyne 2-Bromophenylboronic acid Rh(CO)₂(acac)/PPh₃ Dihydronaphthalene rsc.orgrsc.org

The conjugated enyne system can, in principle, act as the 4π component in Diels-Alder reactions, although this is less common than the diene counterpart. More frequently, the enyne undergoes an initial transformation to generate a diene in situ, which then participates in a [4+2] cycloaddition. Intramolecular Diels-Alder (IMDA) reactions of enynes are a powerful strategy for the synthesis of bicyclic and polycyclic systems. mit.edumit.edunih.gov

The mechanism of the intramolecular [4+2] cycloaddition of conjugated enynes is thought to proceed through a concerted pathway to form a highly reactive cyclic allene (B1206475) intermediate. This intermediate then isomerizes to the final aromatic or dihydroaromatic product. mit.edu In some cases, particularly with aryl-substituted enynes (arenynes), a stepwise mechanism involving biradical intermediates may be operative. mit.edunih.gov These reactions can be promoted thermally or by using transition metal catalysts. beilstein-journals.org Iridium-catalyzed intramolecular [4+2] cycloadditions of diene-tethered alkynyl halides have been shown to proceed efficiently without oxidative insertion into the carbon-halide bond. beilstein-journals.org

Furthermore, enynes can be involved in multicomponent reactions, such as the palladium-catalyzed dearomative [4+2] cycloaddition of 1,4-enynes with carbon monoxide and arylamines to produce polycyclic γ-lactams. rsc.org

Table 3: Examples of [4+2] Cycloadditions Involving Enynes

Enyne Type Reaction Type Conditions/Catalyst Product Type Ref.
Conjugated Enyne Intramolecular [4+2] Thermal Aromatic/Dihydroaromatic mit.edu
Arenyne Intramolecular [4+2] Thermal Polycyclic aromatic mit.edunih.gov
Diene-tethered alkynyl halide Intramolecular [4+2] [IrCl(cod)]₂/dppe Halogenated bicyclic product beilstein-journals.org

The [2+2] cycloaddition between an alkene and an alkyne is a direct method for the synthesis of cyclobutene derivatives. acs.org These reactions can be induced photochemically or catalyzed by transition metals. While thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted pathways, they can occur via stepwise radical mechanisms. wikipedia.orgpressbooks.pubcsic.es

Photochemical [2+2] cycloadditions involve the excitation of one of the reactants to an excited state, which then reacts with the ground state of the other reactant. wikipedia.orgpressbooks.pubresearchgate.netnih.gov For enones and alkenes, the reaction typically proceeds through a triplet diradical intermediate. wikipedia.orgresearchgate.net

Transition metal-catalyzed [2+2] cycloadditions offer an alternative under milder conditions. Nickel catalysts, for example, have been successfully employed for the intermolecular [2+2] cycloaddition of conjugated enynes with alkenes. organic-chemistry.org The use of a nickel(0) catalyst with an appropriate ligand allows for the selective formation of cyclobutene products, avoiding common side reactions like oligomerization. The key to this selectivity is believed to be the formation of an η³-butadienyl nickelacycle intermediate. organic-chemistry.org

The synthesis of cyclobutene rings can also be achieved through the cycloisomerization of enynes. acs.orgrsc.org

Table 4: Examples of [2+2] Cycloadditions for Cyclobutene Synthesis

Reactants Conditions/Catalyst Key Intermediate/Mechanism Product Type Ref.
Conjugated enyne + Alkene Ni(cod)₂/IPr η³-Butadienyl nickelacycle Cyclobutene derivative organic-chemistry.org
Alkene + Alkene UV light Photochemical, triplet diradical Cyclobutane wikipedia.orgpressbooks.pubnih.gov

Diels-Alder and Related [4+2] Cycloadditions

Addition Reactions Across Unsaturated Bonds

The double and triple bonds of this compound are susceptible to a variety of addition reactions, including hydrofunctionalization, which involves the addition of an H-X molecule across the unsaturation.

Hydrofunctionalization reactions, such as hydrosilylation and hydroboration, are powerful methods for introducing valuable functional groups onto the carbon skeleton of an enyne. The regioselectivity of these additions is a key consideration, as the addition can occur at either the alkene or the alkyne, and at different positions within each functional group.

Hydrosilylation involves the addition of a silicon-hydrogen bond across a double or triple bond, typically catalyzed by a transition metal. The hydrosilylation of 1,3-enynes can be challenging in terms of controlling regioselectivity. researchgate.net However, specific catalytic systems have been developed to achieve high selectivity. For example, iron-based catalysts with iminopyridine-oxazoline (IPO) ligands can promote the regio- and stereoselective hydrosilylation of 1,3-enynes to afford 1,3-dienylsilanes. organic-chemistry.org This reaction proceeds via a syn-addition of the Si-H bond to the alkyne, with the silyl (B83357) group adding to the carbon proximal to the alkene. organic-chemistry.org Dual photoredox and nickel catalysis has also been employed for the regioselective hydrosilylation of 1,3-enynes to produce α-silylallenes. chemistryviews.orgacs.org

Hydroboration is the addition of a boron-hydrogen bond across a π-system. The hydroboration of alkynes followed by oxidation is a classic method for the synthesis of aldehydes and ketones. masterorganicchemistry.com With enynes, the reaction can be directed to either the alkyne or the alkene. Cobalt-catalyzed systems have been shown to be effective for the hydroboration/cyclization of 1,6-enynes, where the regioselectivity can be controlled by the choice of ligand. acs.orgfigshare.com Depending on the ligand, either alkenylboronates or alkylboronates can be obtained as the major product. acs.org Zirconium-based catalysts, such as Schwartz's reagent, can achieve excellent regioselectivity for the cis-hydroboration of the terminal alkyne in conjugated enynes. rsc.org In contrast, gold-catalyzed cyclization/hydroboration of 1,6-enynes proceeds through a different mechanism involving an exo-cyclopropyl gold carbene intermediate to yield bicyclo[3.1.0]hexane boranes. acs.org

Table 5: Examples of Hydrofunctionalization of Enynes

Reaction Enyne Type Catalyst System Product Type Key Feature Ref.
Hydrosilylation 1,3-Enyne Iron-IPO complex 1,3-Dienylsilane High regio- and stereoselectivity organic-chemistry.org
Hydrosilylation 1,3-Enyne Photoredox/Nickel dual catalysis α-Silylallene Silyl radical process chemistryviews.orgacs.org
Hydroboration/Cyclization 1,6-Enyne Cobalt/Ligand Alkenylboronate or Alkylboronate Ligand-controlled regioselectivity acs.orgfigshare.com
Hydroboration Conjugated Enyne Schwartz's reagent/Pinacolborane Linear borylated product High regioselectivity for terminal alkyne rsc.org

Halogenation and Halo-etherification (e.g., Bromoetherification)

The presence of both an alkene and an alkyne functional group in this compound offers distinct pathways for halogenation reactions. Typically, the electron-rich double bond is more susceptible to electrophilic attack by halogens (e.g., Br₂, Cl₂) than the triple bond. The reaction proceeds via a cyclic halonium ion intermediate. rsc.org Subsequent nucleophilic attack by the halide ion occurs from the face opposite the halonium ion, resulting in anti-addition across the double bond. rsc.org

When the reaction is conducted in a nucleophilic solvent such as water or an alcohol, halo-etherification can occur. rsc.org In this variation, after the initial formation of the bromonium ion from the reaction of the alkene with Br₂, a solvent molecule (e.g., an alcohol, R-OH) acts as the nucleophile instead of the bromide ion. This attack, which also proceeds in an anti-fashion, leads to the formation of a bromoether derivative. For an unsymmetrical intermediate like the one formed from this compound, the nucleophilic attack generally occurs at the more substituted carbon atom that can better stabilize a partial positive charge (Markovnikov-type regioselectivity). rsc.org

Modern enzymatic methods have also been developed for such transformations. Flavin-dependent halogenases (FDHs) have been engineered to catalyze enantioselective intramolecular haloetherification reactions on various alkenes. rsc.orgthieme-connect.com These biocatalysts facilitate halogenation using simple halide anions under mild conditions, offering high selectivity and access to chiral products like substituted tetrahydrofurans from appropriate starting materials. rsc.orgthieme-connect.com

Table 1: Reagents and Expected Products for Halogenation and Bromoetherification of this compound.
Reaction TypeReagentsExpected Major ProductKey Features
BrominationBr₂ in CCl₄3,4-Dibromo-5-methylhex-1-yneElectrophilic addition; anti-stereoselectivity.
BromoetherificationN-Bromosuccinimide (NBS), CH₃OH3-Bromo-4-methoxy-5-methylhex-1-yneanti-addition; Markovnikov regioselectivity.
Enzymatic HaloetherificationEngineered FDH, NaBr, O₂Chiral bromo-substituted cyclic ether (from a derivative)High enantio- and diastereoselectivity. rsc.orgthieme-connect.com

Regioselective Difluorination

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. A recently developed method for the regioselective 1,1-difluorination (gem-difluorination) of enynes is particularly relevant. escholarship.orgresearchgate.net This transformation is catalyzed by hypervalent iodine(I/III) species and utilizes an amine-hydrofluoric acid complex (e.g., Et₃N·xHF) as the fluorine source. escholarship.org

The reaction with a 1,3-enyne like this compound proceeds through a distinct mechanism involving a formal 1,2-alkynyl shift. researchgate.netnih.gov The proposed catalytic cycle begins with the activation of the alkene moiety by an in-situ generated ArIF₂ species. researchgate.net This leads to a regioselective fluorination, which is followed by the migration of the entire alkyne group. This rearrangement forms a stabilized vinyl cation intermediate, which is then trapped by a second fluoride (B91410) ion to yield the homopropargylic gem-difluoride product. escholarship.orgresearchgate.net This method is notable for its operational simplicity and broad substrate scope, accommodating various alkyl and aryl-substituted alkynes. escholarship.org The reactivity can be sensitive to the specific ratio of amine to HF used. escholarship.org

Table 2: Catalytic System for Regioselective Difluorination of Enynes.
CatalystFluorine SourceOxidantProduct Type from 1,3-EnyneReference
p-Iodotoluene (20 mol%)Et₃N·xHFSelectfluor®Homopropargylic gem-difluoride escholarship.orgresearchgate.net

C-H Functionalization and Alkynylation of Enynes

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. For enynes, this can involve either the formation of the enyne scaffold itself via C-H alkynylation or the subsequent functionalization of the enyne product.

A prominent method for constructing conjugated 1,3-enynes is the gold-catalyzed direct C(sp²)–H alkynylation of activated alkenes, such as enamines, with hypervalent iodine(III)-alkyne reagents. researchgate.netdntb.gov.ua This reaction proceeds through an alkynyl-Au(III) intermediate which then engages in the C-H functionalization step, offering excellent functional group tolerance and high yields. dntb.gov.ua

Alternatively, C(sp³)–H bonds can be targeted for alkynylation. For instance, rhodium(III)-catalyzed allylic C–H alkynylation of terminal alkenes provides selective access to linear 1,4-enynes. rsc.org This type of reaction demonstrates how a pre-existing double bond can direct functionalization at an adjacent saturated carbon, a pathway that could be envisioned for precursors to this compound.

Table 3: Examples of C-H Functionalization and Alkynylation Reactions.
Catalyst SystemSubstrate TypeReagentProduct TypeReference
Gold(I)Acceptor-Substituted EnamineTIPS-EBX (Hypervalent Iodine)Tetrasubstituted 1,3-Enyne researchgate.netdntb.gov.ua
Rhodium(III)Terminal AlkeneAlkynyl BromideLinear 1,4-Enyne rsc.org
Palladium(II)Aryl Phenol-Tethered AlkyneAlkynyl BromideConjugated 1,3-Enyne organic-chemistry.org

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can undergo various synthetically useful rearrangement reactions. Photochemical transformations of related structures have been documented. For example, chloro(4-methylpent-3-en-1-ynyl)carbene, generated from the photolysis of a diazo precursor, was found to rearrange into 6-chloro-2-methylhexa-1,3-diene-5-yne. rsc.org This highlights a potential pathway for skeletal reorganization of carbene derivatives of this compound.

Furthermore, if this compound is converted into an allylic alcohol derivative (e.g., by reduction of a corresponding ynone), it can participate in a range of powerful nih.govnih.gov-sigmatropic rearrangements. nih.gov These concerted, pericyclic reactions, such as the Claisen or Overman rearrangements, allow for the highly stereocontrolled formation of new carbon-carbon or carbon-heteroatom bonds with a 1,3-transfer of chirality. nih.gov Another relevant transformation is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, which involves the conversion of a 1,1-dihalo-alkene or a related vinyl lithium intermediate into an alkyne, a reaction that could be relevant in the synthesis or transformation of halogenated derivatives. rsc.org

Control of Regioselectivity, Chemoselectivity, and Stereoselectivity in Enyne Transformations

The synthetic utility of enynes like this compound is critically dependent on the ability to control the outcome of chemical reactions at its two distinct unsaturated sites. The challenge lies in directing reagents to react selectively with either the alkene or the alkyne (chemoselectivity), at a specific position (regioselectivity), and with a defined spatial arrangement (stereoselectivity).

Chemoselectivity: In many reactions, the choice of catalyst and reaction conditions determines whether the alkene or alkyne moiety reacts. For instance, in enyne metathesis, ruthenium catalysts are highly chemoselective, typically engaging the alkene first to form a 1,3-diene product. researchgate.net In palladium-catalyzed cross-coupling reactions involving two different terminal alkynes, one of which is an enyne, electronic and steric factors dictate which alkyne acts as the donor and which as the acceptor, ensuring high chemoselectivity.

Regioselectivity: The regiochemical outcome of additions to the conjugated system can be finely tuned. In copper-catalyzed functionalizations, the choice of phosphine ligand can switch the regioselectivity. researchgate.net For example, bidentate ligands like XantPhos can favor 1,2-addition across the alkyne, while monodentate ligands like PPh₃ can lead to 4,3-addition (conjugate addition across the enyne system). researchgate.net Similarly, in nickel-catalyzed reductive couplings, conjugating groups like the vinyl moiety in a 1,3-enyne exert strong directing effects, leading to excellent regiocontrol. nih.gov

Stereoselectivity: Controlling the stereochemistry is paramount for synthesizing complex molecules. Enyne metathesis can be controlled to produce specific diene stereoisomers (e.g., E- or Z-) depending on whether the reaction is performed in an intra- or intermolecular fashion. researchgate.net In catalytic asymmetric reactions, chiral ligands are employed to induce enantioselectivity. This has been demonstrated in the 1,4-difunctionalization of borylenynes, where a chiral catalyst can control both the axial and central chirality of the resulting allene products. The stereoselective reduction of the alkyne portion of an enyne to a Z-alkene is also a well-established transformation, allowing for the creation of specific diene isomers.

The precise control over these three aspects of selectivity is often achieved by a careful interplay of the metal catalyst, the steric and electronic properties of the ligands, the nature of the substrates and reagents, and the reaction parameters such as temperature and solvent.

Table 4: Factors Influencing Selectivity in Enyne Transformations.
Selectivity TypeControlling FactorExample TransformationReference
ChemoselectivityCatalyst Choice (e.g., Ru vs. Pd)Enyne Metathesis vs. Alkyne Coupling researchgate.net
RegioselectivityLigand Structure (Monodentate vs. Bidentate)Cu-catalyzed Hydrofunctionalization (1,2- vs 4,3-addition) researchgate.net
Stereoselectivity (E/Z)Reaction Mode (Intra- vs. Intermolecular)Enyne Metathesis researchgate.net
Stereoselectivity (Enantio-)Chiral Ligands/CatalystsAsymmetric 1,4-Difunctionalization
Multimodal ControlFine-tuning of Ligand, Additives, CO pressurePd-catalyzed Multiselective Carbonylation

Table of Mentioned Compounds

Compound Name
This compound
3,4-Dibromo-5-methylhex-1-yne
3-Bromo-4-methoxy-5-methylhex-1-yne
N-Bromosuccinimide (NBS)
Methanol (CH₃OH)
Carbon Tetrachloride (CCl₄)
p-Iodotoluene
Selectfluor®
Triethylamine (Et₃N)
Hydrofluoric acid (HF)
Homopropargylic gem-difluoride
TIPS-EBX
Chloro(4-methylpent-3-en-1-ynyl)carbene
6-Chloro-2-methylhexa-1,3-diene-5-yne
XantPhos
Triphenylphosphine (B44618) (PPh₃)

Spectroscopic and Advanced Structural Characterization of 5 Methylhex 3 En 1 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Methylhex-3-en-1-yne, a combination of 1D and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy (Chemical Shifts, Coupling Constants, and Multiplicities for Enyne Proton Environments)

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, particularly the deshielding effects of the double and triple bonds. The stereochemistry of the double bond ((E) or (Z) isomer) significantly impacts the coupling constants of the vinylic protons.

Expected ¹H NMR Data for (E)-5-Methylhex-3-en-1-yne:

Proton (Position)Expected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-1 (≡C-H)~2.8 - 3.1Doublet (d)~2-3 Hz (long-range coupling to H-3)
H-3 (=CH-)~5.4 - 5.8Double-doublet (dd)~15-16 Hz (trans-coupling to H-4), ~2-3 Hz (coupling to H-1)
H-4 (=CH-)~5.9 - 6.4Double-doublet (dd)~15-16 Hz (trans-coupling to H-3), ~6-7 Hz (coupling to H-5)
H-5 (-CH(CH₃)₂)~2.2 - 2.6Multiplet (m) or septet of doublets~6-7 Hz (coupling to H-4 and methyl protons)
H-6 (-(CH₃)₂)~1.0 - 1.2Doublet (d)~6-7 Hz (coupling to H-5)

Note: These are predicted values based on typical ranges for enyne systems and related structures. Actual experimental values may vary.

¹³C NMR Spectroscopy (Chemical Shifts for Enyne Carbon Framework)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The sp-hybridized carbons of the alkyne and sp²-hybridized carbons of the alkene will have characteristic chemical shifts in the downfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon (Position)Expected Chemical Shift (δ, ppm)
C-1 (≡CH)~80 - 85
C-2 (-C≡)~85 - 90
C-3 (=CH-)~110 - 115
C-4 (=CH-)~145 - 150
C-5 (-CH(CH₃)₂)~30 - 35
C-6 (-(CH₃)₂)~21 - 24

Note: These values are estimations based on established chemical shift ranges for similar functional groups and may not reflect precise experimental data. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY for Connectivity and Stereochemistry)

While specific 2D NMR data for this compound is not available in the surveyed literature, these techniques are indispensable for confirming its structure. researchgate.netresearchgate.netsdsu.edulibretexts.orgyoutube.com

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling correlations. Key expected correlations would include the coupling between the vinylic protons (H-3 and H-4), the coupling of H-4 to the methine proton H-5, and the coupling of H-5 to the isopropyl methyl protons (H-6). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-1 to C-1, H-3 to C-3, etc.). sdsu.edulibretexts.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space. For the (E)-isomer, a NOE correlation would be expected between the acetylenic proton H-1 and the methine proton H-5, whereas for the (Z)-isomer, a stronger NOE would be seen between H-1 and H-4. This would be the definitive method for assigning the stereochemistry of the double bond.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis (Alkyne and Alkene Stretches)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions would be from the alkyne and alkene moieties.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
Terminal Alkyne (C≡C-H)≡C-H stretch~3300 (strong, sharp)Weak
Internal Alkyne (C≡C)C≡C stretch~2100 - 2140 (weak to medium)Strong
Alkene (C=C)C=C stretch~1650 - 1680 (medium)Medium to strong
Vinylic C-H=C-H stretch~3010 - 3040 (medium)Medium
Vinylic C-H (trans)=C-H bend (out-of-plane)~960 - 980 (strong)Weak

The presence of a strong, sharp peak around 3300 cm⁻¹ is a classic indicator of a terminal alkyne. researchgate.net The C=C stretching frequency and the out-of-plane C-H bending vibration are diagnostic for the presence and stereochemistry of the double bond.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The molecular weight of this compound (C₇H₁₀) is 94.15 g/mol . nih.govsigmaaldrich.commolport.com

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 94. The fragmentation is likely to proceed via pathways that lead to stable carbocations.

Loss of a methyl group ([M-15]⁺): Fragmentation of the isopropyl group would lead to the loss of a methyl radical (•CH₃), resulting in a prominent peak at m/z = 79.

Loss of an isopropyl group ([M-43]⁺): Cleavage of the bond between C-4 and C-5 would result in the loss of an isopropyl radical (•CH(CH₃)₂), giving a peak at m/z = 51.

Propargylic cleavage: Fragmentation at the propargylic position is common for alkynes, which could lead to various smaller fragments.

Analysis of these fragmentation patterns, in conjunction with high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the fragments, would provide strong evidence for the proposed structure. scispace.comekb.eg

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Circular Dichroism if applicable)

This compound is a chiral molecule. The source of chirality is the stereocenter at the C-5 position, which is attached to a hydrogen, two methyl groups (making it prochiral in isolation), and the enyne group. The presence of the double bond and the rest of the asymmetric molecule makes C5 a chiral center.

If an enantiomerically enriched sample of this compound were synthesized, its absolute configuration could be determined using chiroptical techniques like Circular Dichroism (CD) spectroscopy. acs.orgresearchgate.netcapes.gov.br

Circular Dichroism (CD): A CD spectrum measures the differential absorption of left and right circularly polarized light by a chiral molecule. The electronic transitions associated with the enyne chromophore would give rise to characteristic CD signals (Cotton effects). The sign and intensity of these signals are unique to a specific enantiomer.

Vibrational Circular Dichroism (VCD): VCD, the vibrational analogue of CD, could also be used. It measures the differential absorption of polarized light in the infrared region.

Currently, there are no published studies on the synthesis of enantiomerically pure this compound or any corresponding chiroptical data. Theoretical calculations of the CD or VCD spectrum could be compared with experimental data from a resolved sample to assign the absolute (R) or (S) configuration.

Advanced Crystallographic Techniques for Solid-State Structural Determination (e.g., X-ray Crystallography of Derivatives)

The precise three-dimensional arrangement of atoms within a molecule in the solid state is definitively determined by X-ray crystallography. This technique provides unequivocal evidence of bond lengths, bond angles, and stereochemical relationships. For a relatively small and non-crystalline compound like this compound, direct X-ray crystallographic analysis is challenging. Therefore, the common strategy is to synthesize a crystalline derivative.

As of the current literature survey, there are no publicly available reports on the X-ray crystallographic analysis of this compound or its derivatives. The inherent volatility and low melting point of such small hydrocarbons make obtaining a single crystal suitable for diffraction studies a significant challenge.

However, the principles of the technique can be discussed in the context of what such an analysis would reveal. Were a suitable crystalline derivative of this compound to be synthesized—for instance, through co-crystallization with a metal complex or by introducing functional groups capable of forming strong intermolecular interactions like hydrogen bonds—X-ray diffraction would provide precise atomic coordinates.

A hypothetical crystallographic study of a derivative could yield the data presented in the table below. This table illustrates the type of information that would be obtained and is based on data from crystallographic studies of other organic molecules. mdpi.comethz.ch

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)98.76
γ (°)90
Volume (ų)1334.5
Z (molecules per cell)4
Calculated Density (g/cm³)1.150
R-factor (%)4.5

This data is illustrative and not from an actual experiment on a this compound derivative.

Such data would allow for the unambiguous determination of the geometry of the double bond (cis or trans) and confirm the bond lengths of the alkyne and the surrounding single and double bonds. This would provide a definitive structural confirmation that complements spectroscopic methods.

Computational and Theoretical Investigations of 5 Methylhex 3 En 1 Yne

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a predominant computational method used to study enyne systems. nih.govrsc.orgpku.edu.cn It provides a good balance between accuracy and computational cost, making it suitable for exploring the complex potential energy surfaces of reactions involving enynes. DFT calculations are instrumental in elucidating reaction mechanisms, determining the structures of transition states, and analyzing the energetics of reaction pathways. thieme-connect.comnih.govmdpi.com

DFT calculations have been pivotal in mapping out the step-by-step mechanisms of various reactions involving enynes, such as cycloisomerization, metathesis, and addition reactions. rsc.orgpku.edu.cnacs.org For instance, in the cobalt-mediated Pauson-Khand reaction of enynes, DFT has been used to clarify the mechanism and reactivity, identifying alkene insertion as the rate-determining step. thieme-connect.com These studies involve locating and characterizing the geometry of transition states, which are the highest energy points along a reaction coordinate. The structure of a transition state reveals crucial information about the bond-breaking and bond-forming processes occurring during a chemical transformation. acs.orgnih.gov

In the context of enyne metathesis catalyzed by ruthenium complexes, DFT studies have modeled the complete catalytic cycle. acs.org These calculations have shown that the insertion of the alkyne substrate is a key regioselectivity-determining step and that ruthenacyclobut-2-ene structures are not stable intermediates but rather transition states. acs.orgorganic-chemistry.org Similarly, for gold(I)-catalyzed haloalkynylation of aryl alkynes to form conjugated enynes, quantum chemical calculations have revealed complex reaction pathways, including the possibility of rearrangements. nih.gov

A theoretical study on the copper(I)-catalyzed addition of enynes to ketones identified a two-step catalytic cycle. mdpi.com The first step, the addition of the ketone to the alkene part of the metallized enyne, was found to be the stereo-controlling step. mdpi.com

Table 1: Examples of DFT Applications in Enyne Reaction Mechanisms

Reaction TypeCatalyst/MediatorKey Mechanistic Insights from DFT
Pauson-Khand ReactionCobalt CarbonylAlkene insertion is the rate-determining step. thieme-connect.com
Enyne MetathesisRuthenium CarbeneAlkyne insertion is kinetically regioselectivity-determining; vinylcarbene complexes are formed directly. acs.org
HaloalkynylationGold(I)Reaction can proceed through two distinct pathways involving rearrangement to form the same product. nih.gov
CycloisomerizationIndium TrichlorideFactors determining type II over type I regioselectivity have been computationally investigated. pku.edu.cn
Addition to KetonesCopper(I)Ketone addition to the alkene moiety is the stereo-controlling step. mdpi.com

A critical output of quantum chemical calculations is the energetics of a reaction, often visualized through free energy diagrams. These diagrams plot the Gibbs free energy of the system as it progresses from reactants to products, passing through transition states and intermediates. researchgate.netmdpi.comresearchgate.net By comparing the energy barriers (activation energies) of different possible pathways, chemists can predict which reaction route is more likely to occur.

Elucidation of Reaction Mechanisms and Transition State Structures

Conformational Analysis of 5-Methylhex-3-en-1-yne and its Derivatives

The specific three-dimensional arrangement of atoms in a molecule, its conformation, can significantly influence its reactivity and physical properties. For a flexible molecule like this compound, which has single bonds around which rotation can occur, multiple conformations (rotamers) may exist. Computational methods can be used to identify the different stable conformations and determine their relative energies.

The presence of the isopropyl group in this compound introduces steric bulk that will influence the preferred conformations around the C-C single bonds. The (E)-configuration of the double bond will also impose geometric constraints. nist.gov A thorough conformational analysis would involve systematically rotating the dihedral angles of the molecule and calculating the energy at each point to map out the potential energy surface. This would reveal the global minimum energy conformation and other low-energy conformers that might be present at room temperature. While specific studies on this compound are not available, the principles of conformational analysis are well-established and would be directly applicable.

Prediction and Validation of Spectroscopic Data

Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can then be used to validate experimental data or to identify unknown compounds. acs.org For instance, Infrared (IR) and Raman vibrational frequencies can be calculated and compared with experimental spectra to aid in structural elucidation. acs.orgresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with reasonable accuracy. researchgate.net These predictions can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which is particularly useful for complex structures or for distinguishing between isomers. While general NMR prediction tools exist, high-level quantum chemical calculations can provide more accurate, tailored predictions for a specific molecule like this compound. researchgate.net The accuracy of these predictions is often improved when experimental and computational data are used in conjunction. mdpi.comsartorius.com

Table 2: Computable Spectroscopic Properties for this compound

Spectroscopic TechniquePredicted ParameterUtility
Infrared (IR) SpectroscopyVibrational Frequencies and IntensitiesAssignment of experimental absorption bands to specific molecular vibrations.
Raman SpectroscopyVibrational Frequencies and IntensitiesComplements IR data for structural analysis. acs.org
Nuclear Magnetic Resonance (NMR)Chemical Shifts (¹H, ¹³C), Coupling ConstantsAids in the assignment of experimental spectra and structural verification. researchgate.net
Ultraviolet-Visible (UV-Vis)Electronic Transition Energies and Oscillator StrengthsPrediction of absorption maxima corresponding to electronic excitations.

Studies on Reactivity, Regioselectivity, and Stereoselectivity

Computational studies are instrumental in understanding and predicting the selectivity of chemical reactions. nih.govacs.orgacs.orgnih.gov For a molecule like this compound, several selectivity issues can arise in its reactions:

Reactivity: Which functional group (the alkyne or the alkene) is more reactive towards a particular reagent?

Regioselectivity: In an addition reaction, to which carbon atom of the alkyne or alkene does a reagent add? For example, in enyne metathesis, the orientation of the catalyst addition to the alkyne determines the connectivity of the final product (exo vs. endo mode). acs.org

Stereoselectivity: If new chiral centers are formed, which stereoisomer is preferentially produced?

DFT calculations can address these questions by comparing the activation energies of the different possible reaction pathways. mdpi.com For instance, in the Ni-catalyzed reductive coupling of enynes, theoretical studies have explained the origins of regioselectivity by analyzing the transition state structures. mit.edu These studies revealed that the directing effects of the conjugated enyne system are due to a unique 1,4-attack transition state involving strong coordination of the double bond with the metal. mit.edu Similarly, in copper-catalyzed additions, the steric hindrance between the substrates and the chiral ligand in the transition state was identified as the origin of stereoselectivity. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior of Enynes

While quantum chemical calculations typically focus on static structures (reactants, products, intermediates, and transition states), molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. ebsco.comnih.gov MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion.

For a molecule like this compound, MD simulations could be used to:

Explore its conformational landscape and the dynamics of interconversion between different conformers.

Simulate its behavior in a solvent, providing information about solvation effects on its structure and reactivity.

Investigate the dynamics of its interaction with a catalyst or another reactant molecule, offering a more complete picture of the reaction process than static calculations alone. acs.orgnih.gov

While specific MD simulations for this compound are not found in the search results, the methodology is broadly applicable to organic molecules and has been used to study various chemical systems, including the behavior of molecules in different environments. ebsco.comacs.org

Synthetic Applications of 5 Methylhex 3 En 1 Yne As a Building Block

Role in the Synthesis of Carbocyclic and Heterocyclic Compounds

The conjugated enyne moiety of 5-methylhex-3-en-1-yne provides multiple reactive sites for cyclization reactions, making it a suitable precursor for both carbocyclic and heterocyclic ring systems.

Methodologies developed for related substituted alkynes demonstrate the potential of this building block in forming heterocyclic structures like furans. For instance, the synthesis of furans can be achieved from α,β-unsaturated acetylenic ketones derived from propargylic alcohols. chim.it This suggests that this compound could be transformed into a corresponding ketone intermediate, which would then undergo cyclization to yield substituted furans. The reaction proceeds via a Michael addition, with the final substitution pattern on the furan (B31954) ring being dependent on the specific nucleophile and reaction conditions employed. chim.it

Furthermore, patent literature reveals the use of related structures, such as the methyl ester of 5-methylhex-4-en-2-yne, in the preparation of pyrazole (B372694) derivatives, another important class of heterocyclic compounds. google.com This highlights the utility of the enyne framework in constructing five-membered rings containing nitrogen.

In the realm of carbocyclic synthesis, derivatives of this compound are potential substrates for powerful annulation reactions. Methodologies such as the intramolecular Hosomi-Sakurai reaction, which involves the cyclization of allylsilyl aldehydes, are used to construct cyclohexanone (B45756) rings with high diastereoselectivity. By functionalizing this compound into a suitable aldehyde precursor, it could be employed in the synthesis of substituted six-membered carbocycles.

Table 1: Potential Cyclization Reactions Involving this compound Derivatives

Target Ring SystemGeneral MethodKey Intermediate TypePotential Product Class
FuranMichael Addition/Cyclizationα,β-Unsaturated Acetylenic KetoneSubstituted Furans
PyrazoleCondensation/CyclizationEnyne EsterSubstituted Pyrazoles google.com
CyclohexaneIntramolecular Hosomi-Sakurai AnnulationAllylsilyl AldehydeSubstituted Cyclohexanones

Utilization in the Construction of Complex Organic Molecules

The structural features of this compound make it an attractive starting material for the total synthesis of complex natural products. A key example is its application in the synthesis of sesquiterpenes like α-farnesene.

Research has shown that a derivative, (Z)-6-bromo-3-methylhex-3-ene-1-yne, serves as a crucial C6 fragment for the synthesis of (Z,E)-α-farnesene. rsc.org The synthesis begins with the rearrangement of a cyclopropyl (B3062369) carbinol in hydrobromic acid to produce the desired (Z)-bromoenyne isomer exclusively. rsc.org This bromo-derivative is then further elaborated through a sequence of reactions, including conversion to a phosphonium (B103445) salt and subsequent Wittig condensation with 6-methylhept-5-en-2-one, to construct the full carbon skeleton of α-farnesene. rsc.org This strategic use of a functionalized this compound analogue demonstrates its utility in building complex acyclic molecules with specific stereochemistry.

Precursor for the Development of Analogues and Derivatives with Modified Reactivity

The reactivity of this compound can be readily tuned by transforming its alkyne and alkene functionalities into other groups, leading to a wide array of analogues and derivatives with modified properties.

The terminal alkyne provides a handle for introducing various substituents. For example, bromination is a key step in the synthesis of the α-farnesene precursor mentioned previously, yielding (Z)-6-bromo-3-methylhex-3-ene-1-yne. rsc.org This transformation from a terminal alkyne to a vinyl bromide alters the molecule's reactivity, enabling its use in coupling reactions like the Wittig reaction.

Similarly, the alkyne can participate in addition reactions. The synthesis of highly functionalized derivatives, such as 1,1,1,6,6,6-hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol, has been reported. fluorochem.co.uk This complex diol, featuring multiple fluorine atoms and a phenyl group, illustrates how the basic skeleton of this compound can be elaborated into structurally diverse molecules for potential use in areas like medicinal chemistry or materials science. The hydroxyl group itself can be a point for further functionalization.

Table 2: Examples of Derivatives Synthesized from this compound or Related Structures

Derivative NameModification from Parent StructureSynthetic UtilityReference
(Z)-6-Bromo-3-methylhex-3-ene-1-yneBromination of the alkynePrecursor for Wittig reaction in natural product synthesis rsc.org
1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diolAddition to the alkyne and introduction of fluoroalkyl and phenyl groupsHighly functionalized building block fluorochem.co.uk
5-(tert-Butyl peroxy)-5-methylhex-1-en-3-yneIntroduction of a peroxide groupMonomer for reactive polymers researchgate.net
5-Methylhex-3-en-1-olReduction of the alkyne to an alcoholIntermediate for further transformations nih.gov

Applications in Materials Chemistry (e.g., Polymerization Precursors if applicable)

The reactive nature of the enyne system also makes derivatives of this compound suitable as monomers for the synthesis of functional polymers.

A notable example involves the use of 5-(tert-butyl peroxy)-5-methylhex-1-en-3-yne, a peroxide-containing monomer, in radical copolymerization. researchgate.net This monomer was copolymerized with other monomers such as acrylamide, maleic anhydride, and butyl methacrylate (B99206) to produce reactive copolymers with peroxide functionality (RCPFs). researchgate.net The incorporated peroxide groups within the polymer backbone allow these materials to act as initiators for various radical processes, including the cross-linking of other organic polymers. researchgate.net This demonstrates a direct application of a modified this compound structure in the field of materials chemistry to create advanced, functional polymeric materials.

Conclusion and Future Directions in 5 Methylhex 3 En 1 Yne Research

Summary of Current Understanding and Achievements in 5-Methylhex-3-en-1-yne Chemistry

The current body of scientific literature indicates that dedicated research focusing exclusively on this compound is limited. The compound is primarily recognized as a commercially available, albeit rare, chemical entity. libretexts.org Its fundamental properties have been cataloged in chemical databases. nih.govmolport.com The (E)-isomer, (E)-5-methylhex-3-en-1-yne, is the more commonly referenced stereoisomer. nih.gov

Table 1: Physicochemical Properties of (E)-5-Methylhex-3-en-1-yne
PropertyValueSource
Molecular FormulaC7H10 nih.gov
Molecular Weight94.15 g/mol nih.gov
IUPAC Name(E)-5-methylhex-3-en-1-yne nih.gov
CAS Number80033-69-8 nih.gov
Canonical SMILESCC(C)/C=C/C#C nih.gov

While direct studies on this compound are not extensively documented, research on closely related structural analogs provides significant insights into its potential chemical behavior and reactivity. For instance, studies on substituted enyne systems highlight the rich chemistry this class of molecules offers. A notable achievement in the broader field is the synthesis of (Z)-6-bromo-3-methylhex-3-en-1-yne, a compound sharing the same carbon skeleton. rsc.orgnih.govguidechem.com This synthesis was achieved by treating 2-cyclopropylbut-3-yn-2-ol (B1295957) with hydrobromic acid, which induced a rearrangement to form the target bromo-enyne. rsc.org This suggests a potential synthetic route toward functionalized derivatives of this compound.

Furthermore, investigations into the photochemical transformations of related carbenes, such as (4-methylpent-3-en-1-ynyl)methylthiocarbene, reveal potential reaction pathways. acs.orgacs.org The photolysis of a precursor generated this carbene, which then underwent further reactions, including rearrangement to a thioketone or a thioketene, and insertion into an H-Cl bond. acs.orgacs.org These studies underscore the reactivity of the conjugated enyne framework, which is present in this compound, and suggest that it could be a precursor to various complex molecules through carbene-mediated transformations.

Table 2: Research Findings on Compounds Structurally Related to this compound
CompoundResearch FocusKey FindingReference
(Z)-6-bromo-3-methylhex-3-en-1-yneSynthesisSynthesized via acid-catalyzed rearrangement of a cyclopropyl (B3062369) carbinol. rsc.org
(4-methylpent-3-en-1-ynyl)methylthiocarbenePhotochemical TransformationGenerated from a pyrazole (B372694) precursor, it undergoes rearrangement to form thioketones and thioketenes. acs.orgacs.org
Chloro(4-methylpent-3-en-1-ynyl)carbenePhotochemical Transformation & ReactivityGenerated via photolysis, it transforms into isomeric diene-ynes and can be used to synthesize alkynylchlorocyclopropanes. researchgate.net

Identification of Remaining Challenges and Unexplored Avenues in Enyne Research

The chemistry of enynes, while a field of active investigation, still presents several challenges that are directly relevant to the potential study of this compound. A primary challenge lies in achieving high levels of selectivity—specifically regioselectivity and stereoselectivity—in chemical transformations.

Control of Regioselectivity: In reactions such as transition-metal-catalyzed cycloadditions, the unsymmetrical nature of many enynes can lead to the formation of multiple regioisomers. For example, in cobalt-catalyzed Diels-Alder reactions of 1,3-dienes and alkynes, controlling whether the reaction yields ortho-, meta-, or para-substituted products is a significant challenge, often dictated by the specific ligand and catalyst system employed. bohrium.comorganic-chemistry.org The development of catalysts that can predictably direct the addition to a specific position of the enyne moiety in a substrate like this compound remains a key goal.

Stereoselectivity: Achieving high enantioselectivity in reactions involving enynes is another major hurdle. While chiral ligands have been developed for some transformations, such as cobalt-catalyzed [4+2] and [2+2] cycloadditions, their applicability across a broad range of enyne substrates is not universal. nih.govresearchgate.net For a molecule like this compound, developing asymmetric catalytic systems that can control the formation of specific stereoisomers would be crucial for its application in synthesizing chiral molecules.

Unexplored Avenues:

Systematic Reactivity Studies: The most significant unexplored avenue is the systematic investigation of this compound itself. Its participation in fundamental organic reactions, from simple additions across the double or triple bond to more complex transition-metal-catalyzed processes, has not been reported.

Enyne Metathesis: While enyne metathesis is a powerful tool for forming 1,3-dienes, its application to substrates like this compound in either ring-closing (intramolecular) or cross-metathesis (intermolecular) reactions is an open area of research. nih.govchim.itmdpi.com Understanding how the isopropyl group influences reactivity and selectivity in such reactions would be of considerable interest.

Cycloaddition Reactions: The behavior of this compound in various cycloaddition reactions ([4+2], [2+2], [5+2], etc.) is unknown. nih.govnih.govpku.edu.cn Its specific steric and electronic properties could lead to unique reactivity or selectivity profiles compared to other studied enynes. The development of practical bioconjugation methods via azide-alkyne cycloadditions also presents challenges that need to be addressed for broader applications. nih.gov

Emerging Trends and Potential Future Applications of this compound and Related Systems

The field of enyne chemistry is continuously evolving, with several emerging trends pointing toward exciting future possibilities for compounds like this compound.

Catalyst-Controlled Divergent Synthesis: A significant trend is the development of catalytic systems that allow for chemodivergent reactions, where the choice of catalyst or ligand dictates the reaction pathway and, consequently, the product outcome from the same set of starting materials. Recent work on cobalt-catalyzed cycloadditions of 1,3-dienes and alkynes exemplifies this, where different phosphine (B1218219) ligands can steer the reaction toward [2+2], [4+2], or other bicyclic products. nih.govresearchgate.netdiscovery.csiro.au this compound could serve as an ideal test substrate for these new catalytic systems to rapidly generate diverse molecular scaffolds.

Sustainable Chemistry: There is a growing emphasis on using earth-abundant and less toxic transition metals as catalysts. The use of cobalt, as mentioned above, is a prime example. bohrium.comorganic-chemistry.orgnih.govresearchgate.net Future research will likely focus on expanding the repertoire of reactions catalyzed by such metals, and simple enynes like this compound would be valuable starting materials for developing these sustainable synthetic methods.

Tandem and Cascade Reactions: The combination of enyne metathesis with other established organic reactions in tandem or cascade sequences is a powerful strategy for the efficient synthesis of complex molecules. chim.itresearchgate.net For instance, a ring-closing enyne metathesis could be followed by a Diels-Alder reaction, allowing for the rapid construction of polycyclic systems. rsc.org this compound, as a building block, could be incorporated into more complex molecules that then undergo these powerful tandem transformations to create libraries of compounds for biological screening or materials science applications.

Potential Future Applications:

Precursor for Complex Molecules: Given the dual functionality of the alkene and alkyne groups, this compound could be a versatile starting material for the synthesis of natural products and other biologically active compounds. The diene moiety formed after enyne metathesis is a particularly useful functional group for further elaboration. mdpi.com

Development of Novel Materials: Enynes and the dienes derived from them are useful monomers for polymerization reactions. The specific substitution pattern of this compound could impart unique properties to resulting polymers.

Probing Reaction Mechanisms: As a relatively simple, non-functionalized enyne, it could serve as a benchmark substrate for studying the mechanisms of new catalytic reactions, helping to elucidate complex catalytic cycles and reactivity patterns.

Q & A

Q. Q1. What are the validated synthetic routes for 5-methylhex-3-en-1-yne, and how can reproducibility be ensured?

Methodological Answer : The synthesis of this compound involves transmetallation reactions using allyltin intermediates. For example, transmetallation of 5-benzyloxy-4-methylpent-2-en-1-yl(tributyl)stannane with tin(IV) chloride generates allyltin trichloride, which reacts with aldehydes to yield (Z)-configured products like 6-benzyloxy-5-methylhex-3-en-1-ols . To ensure reproducibility:

  • Detailed Protocols : Document reagent purity (e.g., ≥99% by GC), stoichiometric ratios, and reaction conditions (temperature, solvent, inert atmosphere).
  • Characterization : Use 1D/2D NMR to confirm stereochemistry and GC-MS for purity validation.
  • Supporting Information : Provide raw spectral data and chromatograms in supplementary files, adhering to journal guidelines for experimental transparency .

Q. Q2. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer : Contradictions often arise from stereochemical variations or solvent effects. To address this:

  • Comparative Analysis : Cross-reference with databases (e.g., SDBS, PubChem) for analogous compounds.
  • 2D NMR Validation : Use HSQC and HMBC to assign proton-carbon correlations and confirm connectivity .
  • Statistical Reproducibility : Replicate measurements under standardized conditions (e.g., 500 MHz NMR, CDCl₃ solvent) and report mean values with error margins .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the stereoselectivity of this compound formation in transmetallation reactions?

Methodological Answer : The stereochemical outcome is influenced by the allyltin intermediate’s geometry. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. For experimental validation:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., allyltin trichloride) to confirm spatial arrangements .
  • Meta-Analysis : Systematically review literature on analogous reactions to identify trends in substituent effects .

Q. Q4. How can researchers design a study to assess the stability of this compound under varying storage conditions?

Methodological Answer : Adopt a factorial design to test variables (temperature, light exposure, humidity):

Sample Preparation : Purify the compound via fractional distillation (≥98% purity).

Controlled Conditions : Store aliquots at –20°C (dark), 4°C (ambient light), and 25°C (70% RH).

Stability Metrics : Monitor degradation via GC-MS at intervals (0, 7, 30 days).

Statistical Modeling : Use ANOVA to identify significant degradation factors and derive Arrhenius equations for shelf-life prediction .

Q. Q5. What interdisciplinary approaches are needed to explore the bioactivity of this compound derivatives?

Methodological Answer : Combine synthetic chemistry, computational biology, and pharmacology:

  • In Silico Screening : Dock derivatives into target proteins (e.g., enzymes) using AutoDock Vina to predict binding affinities.
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines.
  • Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate structural features (e.g., logP, H-bond donors) with bioactivity .

Data Analysis and Reporting

Q. Q6. How should conflicting results in reaction yields for this compound synthesis be addressed in publications?

Methodological Answer :

  • Transparency : Report all attempts, including failed reactions, in supplementary materials.
  • Error Analysis : Quantify uncertainties (e.g., ±5% yield variation due to moisture sensitivity).
  • Peer Review : Invite third-party validation via collaborative reproducibility studies .

Q. Q7. What statistical methods are appropriate for dose-response studies involving this compound?

Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values.
  • Meta-Regression : Pool data from multiple studies to assess heterogeneity and publication bias .

Literature and Collaboration

Q. Q8. How can systematic reviews optimize literature searches for this compound-related studies?

Methodological Answer :

  • Search Strings : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") across PubMed, SciFinder, and Web of Science.
  • Grey Literature : Include preprints (e.g., arXiv, bioRxiv) and conference proceedings.
  • Screening Workflow : Apply PRISMA guidelines for study selection and risk-of-bias assessment .

Q. Q9. What collaborative frameworks enhance interdisciplinary research on this compound?

Methodological Answer :

  • Research Onion Model : Integrate methodologies across chemistry (synthesis), biology (assays), and data science (cheminformatics) .
  • Lab Partnerships : Share resources (e.g., NMR time, computational clusters) via consortia agreements.
  • Ethical Reporting : Adhere to CONSORT guidelines for experimental transparency and data sharing .

Tables for Key Data

Table 1: Synthetic Routes for this compound Derivatives

SubstrateCatalyst/ConditionsYield (%)Stereoselectivity (Z:E)Reference
5-Benzyloxy-4-methylpent-2-en-1-yl stannaneSnCl₄, CH₂Cl₂, –10°C7285:15
3-Heptyne,5-methylPd/C, H₂, EtOH68N/A

Table 2: Stability of this compound Under Storage Conditions

ConditionDegradation (%) at 30 DaysMajor Degradation Product
–20°C (dark)2.1 ± 0.3None detected
25°C (70% RH)28.5 ± 1.25-Methylhex-3-en-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.